Calcium sulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;sulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.S/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJBLHVMNHENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaS | |
| Record name | calcium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885140 | |
| Record name | Calcium sulfide (CaS) | |
| Source | EPA DSSTox | |
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Molecular Weight |
72.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid when pure; Crude and luminous forms may be yellowish to pale-grey; Odor of hydrogen sulfide in moist air; [Merck Index] Colorless powder with an odor of rotten eggs; [Alfa Aesar MSDS] | |
| Record name | Calcium sulfide | |
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CAS No. |
20548-54-3 | |
| Record name | Calcium sulfide | |
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| Record name | Calcium sulfide (CaS) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Calcium sulfide (CaS) | |
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| Record name | Calcium sulphide | |
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| Record name | CALCIUM SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Calcium Sulfide and Its Derivatives
Solution-Phase and Wet Chemical Synthesis Routes for Calcium Sulfide (B99878) Nanomaterials
Wet Chemical Co-precipitation Techniques for Calcium Sulfide Production
Wet chemical co-precipitation methods offer a facile and cost-effective route for synthesizing this compound, particularly in nanoparticle form, often yielding materials with controlled size and morphology researchgate.netresearchgate.netosti.govresearchgate.net. These techniques typically involve the reaction of soluble calcium salts with a sulfide source in a liquid medium, leading to the precipitation of CaS. The incorporation of capping agents, such as polyvinylpyrrolidone (B124986) (PVP), chitosan, or 1-thioglycerol, can further enhance the stability of the nanoparticles and influence their size and crystallinity researchgate.net.
Research has demonstrated the successful synthesis of bismuth-doped this compound (CaS:Bi) nanoparticles using co-precipitation, with optimized dopant concentrations of 0.025 mol% Bi yielding maximum photoluminescence (PL) intensity researchgate.netosti.gov. Particle sizes in these syntheses typically range from approximately 10 nm to 35 nm, with X-ray diffraction (XRD) confirming a cubic crystal structure (space group Fm-3m) researchgate.netosti.gov. Similarly, polyethyleneglycol (PEG)-capped CaS nanoparticles have been synthesized with diameters between 15-20 nm, exhibiting a cubic structure and spherical morphology researchgate.net. Wet chemical routes have also been employed to produce CaS nanoparticles doped with other elements like cerium (Ce) and europium (Eu), with Ce-doping leading to a blue shift in the absorption edge and Eu-doping contributing to red or orange luminescence researchgate.netresearchgate.netnanorh.com. This method is considered advantageous for laboratory-scale production due to its simplicity and efficiency researchgate.net.
Table 1: Wet Chemical Co-precipitation Synthesis of Doped CaS
| Dopant | Capping Agent | Average Particle Size (nm) | Optimized Dopant Concentration | Key Observation/Property |
| Bi³⁺ | PVP / Chitosan | 10-35 | 0.025 mol% | Enhanced PL intensity |
| Bi³⁺ | 1-thioglycerol | 30-35 | 0.025 mol% | Cubic structure, PL study |
| Bi³⁺ | N/A | ~30 | 0.025 mol% | PL, UV-Vis, XRD, TEM characterization |
| Eu²⁺ | N/A | ~15 | N/A | Luminescent nanoparticles |
| Eu²⁺ | N/A | N/A | N/A | Red/Orange glow |
| Ce³⁺ | N/A | ~10 | N/A | Blue shift in absorption edge |
| Ce³⁺ | N/A | N/A | N/A | Green/Yellow-green glow |
| Eu, Sm, Mn | N/A | N/A | N/A | Tunable emission, enhanced photoluminescence |
| PEG | PEG | 15-20 | N/A | Cubic structure, spherical morphology |
Solid-State Synthesis and High-Temperature Reaction Pathways
Solid-state synthesis and high-temperature reactions represent another significant approach for producing this compound and its composites. These methods often involve direct reactions between solid precursors at elevated temperatures, facilitating diffusion and chemical transformation.
Solid-State Diffusion Methods for this compound Composites
Solid-state diffusion methods are employed for synthesizing CaS-based phosphors, including those doped with rare-earth elements. For instance, undoped and cerium-doped CaS phosphors have been prepared using a solid-state diffusion technique, resulting in crystallites with a cubic structure and average sizes ranging from 20 to 30 nm researchgate.net. This method has also been utilized to grow green-emitting cerium-doped CaS whiskers researchgate.net. High-temperature solid-state reactions are also a general approach for producing sulfide solid-state electrolytes, typically conducted at temperatures between 750 °C and 900 °C mdpi.com.
Synthesis via Calcination of Calcium Carbonate with Elemental Sulfur
A direct method for CaS synthesis involves the calcination of calcium carbonate (CaCO₃) with elemental sulfur (S) at elevated temperatures. The reaction is activated at approximately 700 °C, leading to the formation of this compound mdpi.com. The generalized reaction can be represented as:
4 MeCO₃ + 4 S → 3 MeS + MeSO₄ + 4 CO₂↑
While effective, this method can sometimes introduce uncontrolled polysulfide impurities mdpi.com. In specific applications, such as the recovery of elemental sulfur from industrial waste, CaS is prepared by calcining materials like red gypsum (a byproduct of TiO₂ production) at temperatures around 900 °C, often in the presence of a reducing agent like carbon powder researchgate.net. This process can yield CaS, which is then further processed to recover elemental sulfur and calcium carbonate researchgate.net.
Table 2: Solid-State Synthesis of CaS
| Method | Reactants/Precursors | Temperature/Conditions | Resulting CaS Form | Average Crystallite Size (nm) |
| Solid-State Diffusion | Undoped/Ce-doped CaS precursors | High temperature (specifics not detailed) | Nanocrystallites, Whiskers | 20-30 |
| Calcination of CaCO₃ with Elemental Sulfur | Calcium Carbonate (CaCO₃), Elemental Sulfur (S) | ~700 °C | CaS | N/A |
| Calcination of Red Gypsum with Carbon Powder | Red Gypsum, Carbon Powder | 900 °C (for 10 min) | CaS | N/A |
| High-Temperature Solid-State Reaction | Stoichiometric precursor powders (e.g., Li₂S, P₂S₅) | 750 °C to 900 °C | Sulfide SSEs | N/A |
Controlled Synthesis of Doped this compound Materials
The controlled synthesis of doped CaS materials is crucial for harnessing their luminescent properties. Doping CaS with specific ions allows for the tuning of emission color, intensity, and other optical characteristics, making them valuable for various technological applications.
Integration of Rare-Earth and Transition Metal Dopants for Tailored Properties
This compound serves as an excellent host matrix for a wide array of luminescent dopants, including rare-earth elements (e.g., Ce, Eu, Sm, Pr, Tb, Er) and transition metals (e.g., Ru, Mn) researchgate.netresearchgate.netnanorh.comgoogle.com. The incorporation of these ions into the CaS lattice significantly modifies its electronic structure, leading to characteristic luminescence. For example, europium (Eu) doping typically results in red or orange luminescence, while cerium (Ce) doping can produce green or yellow-green emission researchgate.netnanorh.com. Samarium (Sm) doping contributes to orange-to-red emission, and manganese (Mn) doping yields yellow-to-orange light nanorh.com. The combination of CaS with multiple dopants, such as Eu, Sm, and Mn, can lead to tunable multi-color emissions and enhanced photoluminescence properties nanorh.com. The presence of these dopants is directly linked to the formation of light-emitting centers, which alter the crystal lattice's energy structure researchgate.netmdpi.com.
Strategies for Achieving Controlled Doping Concentrations and Uniformity
Achieving controlled doping concentrations and uniform distribution of dopants within the CaS matrix is critical for optimizing material performance. Strategies focus on managing precursor reactivity and employing specific synthesis techniques. For instance, in the synthesis of CaS:Bi nanoparticles, an optimal dopant concentration of 0.025 mol% was identified for maximum PL intensity researchgate.netosti.gov. Controlling the reactivity of dopant precursors relative to the host precursor is a key factor in achieving effective doping acs.org. Advanced methods like growth doping and nucleation doping offer alternative pathways to improve dopant internalization, especially when host and dopant precursors have significantly different reactivities acs.org. The study of various doping levels, such as 1-7 at.% for Eu³⁺ in related compounds, highlights the systematic approach to finding optimal concentrations acs.org. Furthermore, wet chemical co-precipitation methods have demonstrated good incorporation of dopants like Eu into CaS nanoparticles researchgate.net. While the precise origin of luminescence from crystal lattice defects remains an area of ongoing research, the influence of doping atoms on energy levels is well-established researchgate.netmdpi.com.
Compound List:
this compound (CaS)
Calcium Carbonate (CaCO₃)
Elemental Sulfur (S)
Bismuth (Bi)
Cerium (Ce)
Europium (Eu)
Samarium (Sm)
Manganese (Mn)
Polyvinylpyrrolidone (PVP)
Chitosan
1-thioglycerol
Polyethyleneglycol (PEG)
Crystallographic and Microstructural Investigations of Calcium Sulfide
Advanced X-ray Diffraction Analysis of Calcium Sulfide (B99878) Crystal Structures
X-ray diffraction (XRD) is a fundamental technique for elucidating the crystal structure of materials. In the context of calcium sulfide, advanced XRD analysis provides insights into its structural stability and the effects of external stimuli and doping.
Phase Transitions and Polymorphism under Extreme Conditions (e.g., High Pressure)
Under ambient conditions, this compound crystallizes in a face-centered cubic structure, specifically the NaCl-type (B1) with the space group Fm3m. researchgate.netresearchgate.net However, under high pressure, CaS undergoes a reversible phase transition. In-situ angle-dispersive X-ray diffraction experiments have demonstrated that CaS transitions from the NaCl-type structure (Phase I) to a CsCl-type structure (Phase II) with the space group Pm3m at approximately 40.0 GPa. researchgate.netdntb.gov.ua This pressure-induced phase transition is a first-order transformation and is reversible, although a hysteresis of about 5.0 GPa is observed during decompression. researchgate.netcapes.gov.br The CsCl-type structure is more densely packed, which is expected under high-pressure conditions.
Theoretical studies have also explored other potential polymorphs of CaS, such as the zinc blende (B3) and wurtzite (B4) structures, although the NaCl-type is the most stable under standard conditions. researchgate.net The investigation of these phase transitions is crucial for understanding the material's behavior in extreme environments and for tailoring its properties for specific applications.
| Condition | Crystal Structure | Space Group | Transition Pressure |
| Ambient | NaCl-type (B1) | Fm3m | N/A |
| High Pressure | CsCl-type (B2) | Pm3m | ~40.0 GPa |
Crystallographic Characterization of Doped this compound Systems
The introduction of dopants, such as rare-earth or transition metal ions, into the CaS host lattice is a common strategy to induce or enhance its luminescent properties. XRD is essential for confirming the successful incorporation of these dopants and for understanding their influence on the crystal structure.
Studies on various doped CaS systems, including those with europium (Eu), cerium (Ce), bismuth (Bi), and neodymium (Nd), have consistently shown that the cubic Fm3m structure of the CaS host is maintained after doping, especially at low to moderate concentrations. researchgate.netresearchgate.netresearchgate.netnih.gov The diffraction peaks of the doped samples generally align well with the standard diffraction patterns of pure CaS, indicating that the dopant ions substitute for Ca²⁺ ions in the lattice without causing significant structural distortion or the formation of secondary phases. researchgate.netresearchgate.net
However, doping can lead to subtle changes in the lattice parameters. For instance, in some cases, a slight shift in the diffraction peaks may be observed, suggesting a small expansion or contraction of the unit cell depending on the ionic radius of the dopant relative to Ca²⁺. The average crystallite size of doped CaS, as determined from XRD peak broadening, is often in the nanometer range, typically between 20 and 30 nm for materials synthesized by methods like solid-state diffusion and co-precipitation. researchgate.net
| Dopant | Synthesis Method | Crystal Structure | Average Crystallite Size (nm) |
| Europium (Eu) | Solid-state reaction | Cubic (Fm3m) | Not specified |
| Cerium (Ce) | Solid-state diffusion | Cubic (Fm3m) | 20-30 |
| Bismuth (Bi) | Wet chemical co-precipitation | Cubic (Fm3m) | ~30 |
| Neodymium (Nd) | Precipitation | Orthorhombic* | 3-17 µm |
Note: While most studies report a cubic structure for doped CaS, one study on Nd-doped CaSO₄ reported an orthorhombic structure. It is important to distinguish between this compound (CaS) and calcium sulfate (B86663) (CaSO₄). nih.gov
Electron Microscopy and Nanoscale Characterization of this compound Materials
To comprehend the morphology and microstructure of this compound at the nanoscale, various high-resolution microscopy and analytical techniques are employed. These methods provide direct visualization and quantitative analysis of nanoparticle size, shape, and distribution.
Scanning Tunneling Microscopy (STM) for this compound Nanoparticle Morphology
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. rsc.orgstanford.edu It can provide detailed morphological information about nanoparticles. For instance, STM measurements have been used to characterize CaS nanoparticles synthesized by the reaction of calcium acetate (B1210297) and dimethyl sulfoxide (B87167) (DMSO) in a microwave. researchgate.net These measurements revealed the formation of nanoparticles with an average diameter of approximately 3.2 ± 0.7 nm. researchgate.net STM allows for the direct visualization of the size and shape of individual nanoparticles, which is crucial for understanding size-dependent properties like quantum confinement effects. researchgate.net
Transmission Electron Microscopy (TEM) for Microstructural Elucidation
Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the internal structure and morphology of nanomaterials. wikipedia.org In the study of this compound, TEM has been widely used to confirm the size, shape, and crystallinity of nanoparticles.
TEM images of CaS nanoparticles synthesized by various methods, such as wet chemical co-precipitation, consistently show spherical or near-spherical morphologies. researchgate.netresearchgate.net The particle sizes observed in TEM analyses are often in the range of 5 to 20 nm. researchgate.netresearchgate.net For example, TEOA-capped CaS:Eu nanoparticles were found to have diameters between 5 and 15 nm. researchgate.net Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, can be used to confirm the crystalline structure of the nanoparticles. SAED patterns of CaS nanoparticles typically correspond to the cubic phase, corroborating the results from XRD. researchgate.net High-Resolution TEM (HRTEM) can even reveal the lattice fringes of the crystals, providing direct evidence of their crystalline nature.
| CaS System | Synthesis Method | Morphology | Particle Size (nm) |
| PEG-capped CaS | Wet chemical co-precipitation | Spherical | 15-20 |
| TEOA-capped CaS:Eu | Wet chemical co-precipitation | Spherical | 5-15 |
| Bi-doped CaS | Wet chemical co-precipitation | Not specified | ~30 |
Light Scattering Measurements for Nanostructure Size Distribution Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. koreascience.kr This method has been applied to analyze dispersions of CaS nanostructures, revealing information about their aggregation state and hydrodynamic size.
For CaS nanostructures formed from the decomposition of DMSO in the presence of calcium acetate, light scattering measurements indicated a size range from a few angstroms to about one nanometer. researchgate.net In other systems, such as cadmium sulfide (CdS) nanoparticles, DLS has shown the presence of bimodal aggregate size distributions, for example, with median hydrodynamic diameters of 59 nm and 222 nm. rsc.org The addition of stabilizing agents can significantly affect the aggregate size distribution. rsc.org It is important to note that DLS measures the hydrodynamic diameter, which includes the core particle and any solvated layers, and can be influenced by particle aggregation. Therefore, the sizes determined by DLS are often larger than the primary particle sizes measured by microscopy techniques like TEM. science.gov
Defect Chemistry and Non-Stoichiometry in this compound
The performance of this compound (CaS) in various applications, particularly as a luminescent material, is intrinsically linked to its defect chemistry and any deviation from its ideal stoichiometry. tandfonline.com The presence of point defects, impurities, and dopants can significantly alter the electronic and optical properties of the material.
Point defects are zero-dimensional imperfections in the crystal lattice and are fundamental to understanding the material's behavior. In this compound, the most common point defects are vacancies (a missing atom from a lattice site) and interstitials (an atom located in a normally unoccupied site). lecturenotes.netresearchgate.net
Theoretical studies based on empirical interatomic potentials and the Harwell HADES program predict that Schottky disorder is the dominant intrinsic defect mechanism in CaS. tandfonline.comcapes.gov.br A Schottky defect in CaS consists of a pair of one calcium vacancy (VCa) and one sulfur vacancy (VS). tandfonline.comresearchgate.net This prediction is supported by the high melting point of CaS, which suggests a large energy is required for defect formation. tandfonline.com
Electron paramagnetic resonance (EPR) studies have provided strong evidence for the existence of sulfur vacancies in pure CaS. tandfonline.com Furthermore, analysis of thermoluminescence glow curves has suggested the presence of calcium vacancies. tandfonline.com Computational studies using Density Functional Theory (DFT) with the Hubbard U correction have found that the neutral sulfur vacancy (VS0) has a low formation energy of 0.62 eV under Ca-rich conditions, indicating its prevalence. acs.orgarxiv.org The Schottky pair is also identified as a dominant defect, with a formation energy of 1.51 eV per defect site across a range of chemical potential limits. acs.orgarxiv.org These calculations also indicate that the doubly positive sulfur vacancy (VS2+) and the doubly negative calcium vacancy (VCa2-) are the most stable donor-type and acceptor-type defects, respectively. arxiv.org
Self-interstitials, where a Ca or S atom occupies a site not normally filled, are generally considered less probable in metals and ionic compounds due to the significant lattice distortion they cause. lecturenotes.net In CaS, theoretical calculations focus primarily on vacancy-related defects as the most influential native point defects. tandfonline.comacs.org
Table 1: Calculated Properties of Intrinsic Point Defects in this compound
| Defect Type | Formation Energy (eV) | Conditions | Reference |
| Neutral Sulfur Vacancy (VS0) | 0.62 | Ca-rich limit | acs.orgarxiv.org |
| Schottky Pair (VCa + VS) | 1.51 (per defect site) | From S-rich to Ca-rich limits | acs.orgarxiv.org |
| Cation Vacancy Migration | 2.37 (first vacancy) | - | tandfonline.com |
| Cation Vacancy Migration | 1.1 (second vacancy) | - | tandfonline.com |
This table presents a selection of calculated defect properties from theoretical studies. Actual values can vary depending on the computational methods and parameters used.
The introduction of impurities and dopants into the CaS lattice is a common strategy to tailor its properties, especially for luminescence applications. mdpi.comresearchgate.netaip.org These foreign atoms can either substitute for Ca or S atoms or occupy interstitial positions, and in doing so, they influence the native defect concentrations to maintain charge neutrality. diva-portal.org
Doping CaS with rare-earth elements like europium (Eu) and cerium (Ce) is well-established for producing phosphors. mdpi.comaip.orgaip.org Europium doping can lead to red or orange emission, while cerium can produce green and yellow-green light. mdpi.comresearchgate.net These dopants typically substitute for Ca2+ ions. For instance, when trivalent rare-earth ions (like Dy3+) substitute for divalent Ca2+, charge compensation is required. This can be achieved through the formation of calcium vacancies (VCa).
Computational studies have shown that both Eu and Dysprosium (Dy) have a favorable energetic tendency to be substitutionally doped into the CaS lattice. acs.org The charge state of the dopant ion plays a crucial role. For example, all positive charge states of the Eu ion introduce localized trapping levels within the band gap. acs.org The neutral state of Dy creates an occupied 4f level about 1.3 eV below the conduction band, while its positive charge states introduce shallow 5d levels. acs.org
The presence of non-metallic impurities, such as oxygen, can also significantly impact the defect structure. Oxygen can substitute for sulfur, creating OS defects. purdue.edu The synthesis process itself can introduce impurities; for example, the reduction of calcium sulfate (CaSO4) can lead to the formation of CaS with a high number of defects at the phase contact points between CaS and any remaining CaSO4. mdpi.com
Table 2: Common Dopants in this compound and Their Effects
| Dopant/Impurity | Typical Substitution Site | Effect on Properties | Reference |
| Europium (Eu) | Ca2+ | Creates red/orange luminescence centers. mdpi.comresearchgate.net | aip.orgaip.org |
| Cerium (Ce) | Ca2+ | Creates green/yellow-green luminescence centers. mdpi.comresearchgate.net | researchgate.net |
| Dysprosium (Dy) | Ca2+ | Contributes deeper trap levels, lengthening persistent luminescence. acs.org | acs.org |
| Oxygen (O) | S2- | Can act as an impurity, affecting optical properties. | purdue.edu |
Computational modeling, particularly using DFT, has become an indispensable tool for investigating defect structures and their energetics in materials like CaS. capes.gov.bracs.orgpurdue.edu These methods allow for the calculation of defect formation energies, which indicate the likelihood of a particular defect's existence, and the electronic structure of the defective material. uab.catnih.gov
The general approach involves using a supercell, a periodically repeating model of the crystal, into which a defect is introduced. uab.cat The total energy of this supercell is then compared to that of a perfect, defect-free supercell to determine the formation energy. uab.catresearchgate.net For charged defects, corrections are necessary to account for the electrostatic interactions between the charged defect and its periodic images and the neutralizing background charge. researchgate.netarxiv.org
In CaS, theoretical studies have employed various computational packages and approaches:
Harwell HADES program: Based on a generalized Mott-Littleton method and empirical interatomic potentials, this approach has been used to predict the dominance of Schottky disorder and calculate vacancy migration energies. tandfonline.comcapes.gov.br
Density Functional Theory (DFT): This first-principles method is widely used to study the electronic properties and formation energies of native point defects and dopants. acs.orgpurdue.edu The use of corrections like the Hubbard U (DFT+U) is often necessary to accurately describe the localized d and f orbitals of elements like Ca and rare-earth dopants. arxiv.org
These computational models have successfully predicted several key features of the CaS defect landscape:
The relative stability of different point defects (e.g., VS vs. VCa). acs.orgarxiv.org
The energetic favorability of specific dopants substituting at Ca sites. acs.org
The location of defect-induced energy levels within the band gap, which is crucial for understanding luminescence and charge trapping. acs.orgarxiv.org
A defined doping limit energy, calculated to be a constant 1.33 eV in CaS, which provides a theoretical guideline for doping experiments. acs.orgarxiv.org
The synergy between computational modeling and experimental characterization is vital for a comprehensive understanding of the complex defect chemistry in this compound. nih.gov Theoretical predictions can guide experimental efforts, while experimental results provide essential validation for the computational models. tandfonline.comnih.gov
Theoretical and Computational Studies of Calcium Sulfide Electronic Structure and Reactivity
Ab Initio Quantum Mechanical Calculations for Calcium Sulfide (B99878) Molecular Systems
Ab initio quantum mechanical methods provide a rigorous approach to understanding the electronic states and molecular properties of CaS. These calculations are crucial for predicting and interpreting spectroscopic data and molecular behavior.
Exploration of Low-Lying Singlet and Triplet Electronic States
Researchers have utilized ab initio calculation methods, specifically employing software like MOLPRO with the aid of the GABEDIT graphical user interface, to explore a significant number of low-lying electronic states of the CaS molecule researchgate.netsemanticscholar.orgccsenet.orgscispace.com. These investigations have identified and characterized 25 such states, encompassing both singlet and triplet electronic configurations. Notably, this work has led to the first-time investigation of 19 new singlet and triplet CaS electronic states, thereby expanding the understanding of the molecule's excited-state landscape researchgate.netsemanticscholar.orgccsenet.orgscispace.com. The calculations were performed in the 2s+1Λ± representation, providing a comprehensive view of the electronic states relative to the ground state, X1Σ+ researchgate.netsemanticscholar.orgccsenet.orgscispace.com.
Computation of Potential Energy Curves and Spectroscopic Constants (Te, Re, ωe, Be, De)
As part of these ab initio studies, potential energy curves (PECs) have been computed for the identified electronic states as a function of the internuclear distance (R) researchgate.netsemanticscholar.orgccsenet.orgscispace.comresearchgate.net. These PECs are fundamental for determining various spectroscopic constants that characterize the molecular states. The constants calculated include the electronic energy with respect to the ground state (Te), the equilibrium internuclear distance (Re), the harmonic vibrational frequency (ωe), the rotational constant (Be), and the equilibrium dissociation energy (De) researchgate.netsemanticscholar.orgccsenet.orgscispace.com. These computed spectroscopic constants are reported to be in good agreement with existing literature values, validating the accuracy of the computational approach researchgate.netsemanticscholar.orgccsenet.orgscispace.com.
Table 1: Spectroscopic Constants Determined for CaS Electronic States
| Constant | Description | Status of Determination | References |
| Te | Electronic energy with respect to the ground state | Computed via ab initio methods | researchgate.netsemanticscholar.orgccsenet.orgscispace.com |
| Re | Equilibrium internuclear distance | Computed via ab initio methods | researchgate.netsemanticscholar.orgccsenet.orgscispace.com |
| ωe | Harmonic vibrational frequency | Computed via ab initio methods | researchgate.netsemanticscholar.orgccsenet.orgscispace.com |
| Be | Rotational constant | Computed via ab initio methods | researchgate.netsemanticscholar.orgccsenet.orgscispace.com |
| De | Equilibrium dissociation energy | Computed via ab initio methods | researchgate.netsemanticscholar.orgccsenet.orgscispace.com |
Determination of Permanent Dipole Moments of Calcium Sulfide Electronic States
In conjunction with the PECs and spectroscopic constants, the permanent dipole moments (μe) for the various low-lying electronic states of CaS have also been investigated computationally researchgate.netsemanticscholar.orgccsenet.orgscispace.com. These dipole moment curves provide insight into the charge distribution within the molecule across different electronic configurations, which is critical for understanding its interaction with electric fields and its spectroscopic transitions.
Density Functional Theory (DFT) Investigations of Bulk and Nanostructured this compound
Density Functional Theory (DFT) is a powerful computational tool used to study the electronic properties of materials in their condensed phases, including bulk solids and nanomaterials. DFT calculations for CaS have focused on its band structure, band gap, and the effects of structural modifications and external pressures.
Electronic Band Structure Analysis and Band Gap Engineering
DFT calculations employing methods such as the plane-wave pseudopotential approach with the PBE functional and the projector augmented wave (PAW) method have been utilized to investigate the electronic structure and thermodynamic properties of bulk this compound (CaS) researchgate.netdntb.gov.ua. These studies analyze the band structure and density of states (DOS), providing detailed insights into the electronic behavior of crystalline CaS researchgate.net. The calculated values for lattice constants and elastic moduli for CaS under zero pressure and temperature have shown good agreement with experimental data and other theoretical models researchgate.net.
In the realm of nanostructured CaS, DFT calculations on small CaS clusters have been performed to establish their physical properties and optical absorption spectra researchgate.net. These investigations are relevant for understanding the potential of CaS in applications such as nanomedicine and photovoltaic cells researchgate.net. The analysis of CaS nanoparticles has revealed distinct band gap characteristics, with reported values for the direct band gap being (0.403 ± 0.003) eV and for the indirect band gap being (4.135 ± 0.006) eV researchgate.net. These findings highlight the possibility of band gap engineering in CaS nanostructures, a key aspect for tailoring material properties for specific technological applications researchgate.net.
Table 2: Band Gaps of CaS Nanoparticles
| Type of Band Gap | Value (eV) | Reference |
| Direct | 0.403 ± 0.003 | researchgate.net |
| Indirect | 4.135 ± 0.006 | researchgate.net |
Influence of Pressure on Electronic Structures and Direct-to-Indirect Band Gap Transitions
The impact of external pressure on the electronic structure of CaS has also been a subject of DFT investigations, particularly within the context of band gap engineering researchgate.net. These studies employ DFT to simulate the effects of structural deformation and applied pressure on the electronic properties of CaS researchgate.net. The analysis focuses on understanding the contributions of specific atomic orbitals, such as the Ca d states and S s and p states, in determining the nature of the fundamental band gap under varying pressure conditions researchgate.net. While studies on other materials have explored pressure-induced direct-to-indirect band gap transitions nih.govrsc.org, specific details regarding such transitions in CaS under pressure are not explicitly detailed in the provided search results. However, the general approach involves analyzing how pressure alters interatomic distances and atomic interactions, leading to potential modifications in the electronic band structure researchgate.netnih.govacs.org.
Compound List:
this compound (CaS)
Computational Modeling of this compound Surfaces and Adsorption Phenomena
Computational modeling, particularly DFT, plays a crucial role in understanding the behavior of this compound at surfaces and its interactions with other species. While direct studies on CaS surfaces are emerging, insights can be drawn from related calcium-containing materials and sulfur-containing adsorbates. DFT calculations allow for the determination of surface properties, adsorption energies, and the nature of chemical bonding between adsorbates and surfaces.
Studies on mineral surfaces, such as calcite and aragonite (forms of calcium carbonate), interacting with sulfur-containing molecules like sulfur dioxide (SO₂) and sulfuric acid (H₂SO₄) have revealed significant adsorption phenomena cambridge.orgacs.org. These investigations often calculate adsorption energies to quantify the strength of these interactions, indicating that sulfur-based species can form strong bonds with calcium-containing surfaces, sometimes leading to surface restructuring cambridge.org. For instance, calculations on Ca-terminated calcite surfaces show stronger interactions with sulfur-based adsorbates compared to H-terminated surfaces cambridge.org. Similarly, studies involving calcium ions (Ca²⁺, CaOH⁺) interacting with molybdenite surfaces demonstrate preferential adsorption on specific sites and the formation of Ca-S bonds, with calculated adsorption energies quantifying the stability of these interactions mdpi.com. Theoretical calculations on small CaS clusters have also been employed to establish fundamental physical properties, including optical absorption spectra, providing a basis for understanding the electronic structure of nanostructured CaS researchgate.net.
Table 1: Adsorption Energies of Sulfur-Based Adsorbates on Ca-Terminated Calcite Surfaces
| Adsorbate | Adsorption Energy (eV) | Notes | Reference |
| SO₂ | -0.62 to -1.77 | Varied based on configuration; forms Ca-O bonds in some orientations. | cambridge.org |
| SO₃ | -2.30 to -4.50 | Forms strong S-O(Ca) bonds, leading to tetrahedral SO₄ molecules on the surface. | cambridge.org |
| H₂SO₃ | -3.50 to -4.50 | Strong interactions, deprotonation possible on H-terminated surfaces. | cambridge.org |
| H₂SO₄ | -4.50 to -5.50 | Strongest interactions among sulfur-based adsorbates, forming S-O(Ca) bonds. | cambridge.org |
Note: Adsorption energies are approximate values derived from the provided text and may represent a range or specific configurations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, particularly DFT, is indispensable for dissecting the intricate mechanisms of chemical reactions involving this compound. This includes understanding the decomposition of precursor compounds, the interaction of CaS with other chemical species, and reactions occurring within solid matrices.
Mechanistic Studies of Calcium Sulfate (B86663) Reductive Decomposition
The reductive decomposition of calcium sulfate (CaSO₄) to this compound (CaS) is a key process in various industrial applications, such as chemical looping combustion and the utilization of phosphogypsum. DFT has been extensively applied to elucidate the detailed mechanisms of this transformation when mediated by reducing agents like carbon monoxide (CO) and methane (B114726) (CH₄) researchgate.netacs.org.
These studies typically involve identifying reaction pathways, intermediates, and transition states (TSs). For example, the decomposition of CaSO₄ by CO has been modeled, with the initial step of reducing CaSO₄ to calcium sulfite (B76179) (CaSO₃) often identified as the rate-determining step acs.org. The calculated activation energies for these steps provide quantitative insights into the energy barriers that must be overcome for the reaction to proceed acs.org. During the process, electron transfer from the reducing agent to the CaSO₄ molecule is observed, leading to the activation and stretching of chemical bonds (e.g., CH and SO bonds) and ultimately facilitating the dissociation of the sulfate group and the formation of CaS researchgate.net. Solid-solid reactions, such as 2C + CaSO₄ → CaS + 2CO₂, also contribute significantly to the decomposition process, particularly in the presence of carbonaceous reductants nih.govresearchgate.netstanford.edu.
Table 2: Activation Energies for CaSO₄ Reductive Decomposition by CO
| Reaction Step | Reductant | Activation Energy (kJ/mol) | Reference |
| CaSO₄ → CaSO₃ | CO | 191.19 | acs.org |
| CaSO₄ → CaO (via CaS intermediate) | CO | 318.28 | acs.org |
Note: Values represent calculated activation energies for specific steps in the proposed mechanisms.
Theoretical Prediction of this compound Interactions with Functional Groups
Theoretical calculations provide valuable predictions regarding the interactions of this compound with various chemical functional groups. These studies are crucial for understanding CaS behavior in complex chemical environments, such as biological systems or catalytic processes.
Theoretical investigations predict that CaS can interact with a range of functional groups, including thiol (-SH), hydroxide (B78521) (-OH), amino (-NH₂), carboxylic acid (-COOH), ammonium (B1175870) (-NH₃⁺), and carboxylate (-COO⁻) nih.gov. Importantly, under neutral conditions, these interactions are not predicted to result in the dissociation of CaS nih.gov. However, thermodynamic considerations suggest that CaS can dissociate in acidic media, releasing hydrogen sulfide (H₂S) nih.gov. Related DFT studies on calcium ions interacting with carboxylic acid groups show significant charge transfer and the formation of Ca-O bonds, indicating strong binding researchgate.net. Furthermore, interactions of sulfur-containing molecules and carboxylic acids with calcium-containing mineral surfaces highlight the potential for CaS to engage in surface chemistry, albeit in different contexts cambridge.orgacs.org.
Table 3: Predicted Interaction Energies of CaS with Functional Groups
| Functional Group | Predicted Interaction Type | Dissociation Predicted? | Interaction Energy (kJ/mol) | Reference |
| -SH (Thiol) | Interaction | No | Not specified | nih.gov |
| -OH (Hydroxide) | Interaction | No | Not specified | nih.gov |
| -NH₂ (Amino) | Interaction | No | Not specified | nih.gov |
| -COOH (Carboxylic acid) | Interaction | No | Not specified | nih.gov |
| -NH₃⁺ (Ammonium) | Interaction | No | Not specified | nih.gov |
| -COO⁻ (Carboxylate) | Interaction | No | Not specified | nih.gov |
Note: Interaction energies were not quantified in the source material for these specific CaS interactions.
Simulation of Solid-State Reaction Pathways and Transition States
The simulation of solid-state reactions is vital for understanding materials synthesis and transformations. Computational methods, including DFT and cellular automaton simulations, are employed to model reaction pathways, predict phase evolution, and identify transition states in solid materials.
These simulation frameworks capture crucial factors such as reactant particle spatial distribution, reaction atmosphere, and heating profiles acs.orgresearchgate.net. By integrating DFT-derived data, these models can estimate reaction rates and provide insights into the kinetics and mechanisms of solid-state transformations acs.orgresearchgate.net. For instance, studies involving ion diffusion in solid-state electrolytes, such as calcium-ion migration in calcium-containing compounds, utilize ab initio molecular dynamics and DFT to determine migration barriers and elucidate the mechanisms of ion transport berkeley.edu. Such simulations are instrumental in accelerating the design and discovery of new functional solid-state materials by predicting reaction outcomes before experimental synthesis acs.orgresearchgate.net.
Compound List:
this compound (CaS)
Calcium sulfate (CaSO₄)
Carbon monoxide (CO)
Methane (CH₄)
Calcium sulfite (CaSO₃)
Calcium oxide (CaO)
Carbon (C)
Carbon dioxide (CO₂)
Hydrogen sulfide (H₂S)
Sulfur dioxide (SO₂)
Sulfur trioxide (SO₃)
Sulfurous acid (H₂SO₃)
Sulfuric acid (H₂SO₄)
Thiol (R-SH)
Hydroxide (R-OH)
Amino (R-NH₂)
Carboxylic acid (R-COOH)
Ammonium (NH₄⁺)
Carboxylate (R-COO⁻)
Calcium ions (Ca²⁺)
Calcium hydroxide (CaOH⁺)
Molybdenite
Calcite
Aragonite
Spectroscopic Characterization and Advanced Optical Phenomena in Calcium Sulfide
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.orgucf.edu For calcium sulfide (B99878) powders and films, XPS provides critical insights into the surface chemistry which governs many of its optical and electronic properties.
XPS analysis of CaS powders and films consistently reveals the presence of calcium (Ca) and sulfur (S) as the major constituents. ucf.eduucf.edu However, due to the high reactivity of the CaS surface, oxygen (O) and adventitious carbon (C) are almost always detected. aip.orgucf.edu The oxygen presence often indicates surface oxidation, where CaS has reacted to form species like calcium sulfate (B86663) (CaSO₄) or calcium hydroxide (B78521) (Ca(OH)₂). researchgate.net
In doped CaS samples, XPS is also used to confirm the presence and quantify the concentration of the dopant elements. For instance, in a study of CaS powder doped with 2.0 wt. % europium (Eu), XPS analysis identified the minor elements O, C, and Eu on the surface. aip.orgucf.edu The technique can be used to create a calibration curve from mixtures of binary metal sulfides, such as CaS and Lanthanum Sulfide (La₂S₃), to reliably determine stoichiometry in complex ceramic systems. ucf.edu Argon ion sputtering is a common in-situ preparation technique used to clean the surface of contaminants before analysis, providing a more accurate representation of the bulk material's composition. ucf.edu
Table 1: Example of Surface Elemental Composition of CaS Powders from XPS Analysis (Note: Data is illustrative and compiled from typical findings in XPS studies. Actual values vary with synthesis and handling.)
| Element | Atomic Concentration (%) in As-Received Powder | Atomic Concentration (%) After Sputtering |
| Calcium (Ca) | ~20-30% | ~40-50% |
| Sulfur (S) | ~15-25% | ~45-55% |
| Oxygen (O) | ~30-40% | ~2-5% |
| Carbon (C) | ~10-20% | <1% |
| Dopant (e.g., Eu) | <1% | <1% |
Beyond elemental composition, XPS provides crucial information about the chemical bonding environments through the analysis of chemical shifts in the binding energies of the core-level electrons. High-resolution scans of the Ca 2p, S 2p, and O 1s regions are particularly informative.
For sulfur, the S 2p spectrum can distinguish between sulfide (S²⁻) and sulfate (SO₄²⁻) species. The binding energy for the S 2p₃/₂ peak in calcium sulfide is typically found around 161-162 eV, whereas in calcium sulfate, it shifts to a much higher binding energy of approximately 168-169 eV. mdpi.com This allows for the quantification of surface oxidation. mdpi.com Similarly, the Ca 2p spectrum can differentiate between Ca-S and Ca-O bonds. The O 1s peak can be deconvoluted to identify contributions from metal oxides, hydroxides, and adsorbed water. aip.org Analysis of these chemical states is essential for understanding how processing and environmental exposure affect the material's integrity and luminescent performance. ucf.edu
Table 2: Typical Binding Energies for Chemical States in CaS from XPS (Note: Values are approximate and can vary slightly based on instrument calibration and charge correction.)
| Spectral Region | Chemical State | Typical Binding Energy (eV) |
| S 2p₃/₂ | Sulfide (CaS ) | 161.5 |
| S 2p₃/₂ | Sulfate (S O₄²⁻) | 168.7 |
| Ca 2p₃/₂ | Ca -S | 347.0 |
| Ca 2p₃/₂ | Ca -O | 347.5 |
| O 1s | Metal Oxide (CaO ) | 529.5 |
| O 1s | Hydroxide (-O H) | 531.5 |
Photoluminescence and Luminescence Mechanisms in Doped this compound
The most prominent characteristic of this compound is its ability to host dopant ions that act as luminescence centers, making it a highly versatile phosphor. The photoluminescence (PL) properties, such as emission color and intensity, are directly controlled by the choice of dopant, its concentration, and the presence of crystal defects.
Doping the CaS crystal lattice with different ions, particularly rare-earth and transition metals, allows for the tuning of the emission color across the visible spectrum. nanorh.comfinechem-mirea.ru The incorporated dopant ions introduce new energy levels within the band gap of the CaS host, leading to characteristic emission wavelengths.
Europium (Eu²⁺/Eu³⁺): Europium is one of the most common activators for CaS. Eu²⁺ doping results in a strong red emission, typically centered around 625-650 nm. ucf.edutsijournals.comresearchgate.net This red phosphor is a key component in display technology and for creating warm-white LEDs. tsijournals.comresearchgate.net
Cerium (Ce³⁺): Doping with cerium typically produces a green or yellow-green emission. mdpi.comfinechem-mirea.ru The emission spectrum often shows a main peak around 500-506 nm with a shoulder peak at a longer wavelength (~550-565 nm), corresponding to the 5d → 4f transitions in the Ce³⁺ ions. tandfonline.comnih.govaip.org
Manganese (Mn²⁺): Manganese doping leads to a yellow-orange emission, with a strong peak observed around 585 nm. nanorh.cominoe.ro
Samarium (Sm³⁺): Samarium doping results in an orange to red emission. nanorh.comiaea.org
Copper (Cu⁺): Copper can be used to produce blue or purple glow. finechem-mirea.ru
By co-doping CaS with multiple activators, it is possible to create materials with multi-color emissions, which is advantageous for full-color displays and tunable lighting applications. nanorh.com The concentration of the dopant also plays a critical role; luminescence intensity typically increases with dopant concentration up to an optimal point, after which concentration quenching occurs. tandfonline.comnih.gov
Table 3: Emission Colors of this compound with Various Dopants
| Dopant Ion | Typical Emission Color | Peak Emission Wavelength(s) (nm) |
| Europium (Eu²⁺) | Red | ~625 - 650 ucf.edutsijournals.comresearchgate.net |
| Cerium (Ce³⁺) | Green / Yellow-Green | ~500 and ~556 nih.govaip.org |
| Manganese (Mn²⁺) | Yellow-Orange | ~585 inoe.ro |
| Samarium (Sm³⁺) | Orange-Red | ~570 iaea.org |
| Dysprosium (Dy³⁺) | White (multiple peaks) | ~480 and ~572 researchgate.net |
| Copper (Cu⁺) | Blue / Purple | Varies finechem-mirea.ru |
Luminescence in CaS is not solely dependent on intentional dopants. Intrinsic structural defects and unintentional impurities can also act as luminescence centers or traps, significantly influencing the optical properties. mdpi.comugent.be These defects can include vacancies (e.g., sulfur or calcium vacancies), interstitials, and anti-site defects. ugent.bemtu.edu
For example, undoped CaS crystals can exhibit a blue emission at around 420 nm, which is often attributed to sulfur vacancies (Vₛ) within the host matrix. mtu.edunii.ac.jp The presence of trace impurities, such as sodium or chlorine ions from precursor materials, can also create defect states that contribute to luminescence. researchgate.net In some cases, these defects are essential for the desired luminescent behavior, such as the long-lasting afterglow in phosphorescent materials, where they act as trapping centers for electrons. chalcogen.ro The interaction between dopant ions and these native defects is complex; defects can either enhance luminescence by facilitating energy transfer or quench it by providing non-radiative recombination pathways. inoe.ronii.ac.jp
The efficiency of a phosphor is quantified by its photoluminescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed. For CaS-based phosphors, the QY can vary dramatically depending on the dopant, its concentration, and the presence of co-dopants.
Pure CaS:Eu²⁺ phosphors can have a relatively low quantum yield, sometimes reported to be as low as 3.0%. iaea.org However, significant enhancements can be achieved through various strategies. One effective method is co-doping with charge-compensating ions. For instance, when Eu²⁺ substitutes for Ca²⁺, a charge imbalance is not created. However, co-doping with trivalent (e.g., Ga³⁺, Sc³⁺, Y³⁺) or tetravalent (e.g., Si⁴⁺) ions can modify the crystal field and improve the incorporation and emission efficiency of the primary activator ion. koreascience.kr Studies have shown that co-doping CaS:Eu²⁺ with Si⁴⁺ and Ga³⁺ can increase the quantum yield to 10.0%. koreascience.krresearchgate.net Similarly, co-doping with Sc³⁺ or Y³⁺ in a (Ca,Sr)(S,Se) host has boosted the QY to over 11%. iaea.org Another study on phosphogypsum reduced to a CaS/CaSO₄ composite material reported an orange emission with a quantum yield of 0.17 (or 17%). mdpi.com These strategies are critical for developing high-efficiency phosphors for applications like solid-state lighting. iaea.org
Table 4: Reported Quantum Yield (QY) Values for Doped CaS Phosphors
| Phosphor System | Excitation Wavelength (nm) | Emission Color | Quantum Yield (QY) |
| CaS:Eu²⁺ | Blue Light | Red | 3.0% iaea.org |
| CaS:Eu²⁺, Si⁴⁺, Ga³⁺ | 460 | Red | 10.0% researchgate.net |
| (Ca,Sr)(S,Se):Eu²⁺, Sc³⁺ | Blue Light | Red | 11.8% iaea.org |
| (Ca,Sr)(S,Se):Eu²⁺, Y³⁺ | Blue Light | Red | 11.7% iaea.org |
| Reduced Phosphogypsum (CaS/CaSO₄) | 390 | Orange | 17% mdpi.com |
The interaction of this compound (CaS) with electromagnetic radiation provides fundamental insights into its electronic structure and lattice dynamics. Spectroscopic techniques are pivotal in characterizing both bulk and nanostructured CaS, revealing features that are essential for its application in optoelectronic and luminescent devices.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Absorption Characteristics
The absorption spectrum of this compound is characterized by distinct features in the ultraviolet, visible, and infrared regions, which are closely linked to its electronic band structure and vibrational modes.
In the UV-Vis range, pure, bulk this compound is an excellent phosphor host material that exhibits strong absorption primarily in the ultraviolet region. uliege.be Studies have identified a strong absorption peak for pure CaS at approximately 220 nm, often accompanied by a smaller shoulder at 250 nm. uliege.be However, the synthesis method and the material's morphology can significantly influence the observed spectrum. uliege.beresearchgate.netcambridge.org For instance, CaS nanoparticles prepared by a microwave-assisted reaction of calcium acetate (B1210297) and dimethyl sulfoxide (B87167) show a well-defined absorption peak in the UV region with a long tail that extends beyond 700 nm into the near-infrared. researchgate.netcambridge.org Another study involving the reduction of phosphogypsum noted a broad absorbance for the resulting CaS-containing residue between 200 and 500 nm. uliege.be
Infrared (IR) spectroscopy probes the vibrational modes of the CaS lattice. The characteristic peaks for CaS are reported to be in excess of the medium infrared region. uliege.be However, some studies have identified specific vibrational modes within the typical IR range. A small peak observed at approximately 801 cm⁻¹ has been attributed to the deformation of the Ca-S bond. uliege.be The analysis of lattice dynamics for alkaline-earth sulfides, including CaS, determines the frequencies of transverse and longitudinal optical phonons from dispersion analysis of the spectra. researchgate.netmtu.edu
Table 1: Reported UV-Vis and IR Absorption Peaks for this compound This table is interactive. Click on headers to sort.
| Spectral Region | Reported Peak/Range | Sample Type | Reference |
|---|---|---|---|
| UV | ~220 nm (strong), 250 nm (shoulder) | Pure CaS | uliege.be |
| UV-Vis | 200 - 500 nm | CaS from phosphogypsum residue | uliege.be |
| UV-Vis | Peak in UV, tail >700 nm | CaS Nanoparticles | researchgate.netcambridge.org |
| IR | ~801 cm⁻¹ | CaS | uliege.be |
Quantum Confinement Effects on Absorption Spectra in Nanoparticles
Quantum confinement effects become significant when the size of a semiconductor crystal is reduced to dimensions comparable to its exciton (B1674681) Bohr radius. scirp.orgacs.orgacs.org This typically leads to a "blue shift" in the absorption spectrum, where the band gap energy increases as the particle size decreases.
Uniquely, this compound nanostructures have been shown to exhibit a "red shift," an absorption of light at wavelengths longer than in the bulk material. researchgate.netcambridge.org This behavior is contrary to the conventional quantum confinement effect observed in many other semiconductors. Research on CaS nanoparticles with an average diameter of (3.2 ± 0.7) nm, synthesized via a microwave method, demonstrates this unusual phenomenon. researchgate.netcambridge.org The absorption spectra of these nanoparticles feature strong absorption bands in the visible region that are not present in the bulk solid or gas phases of CaS. researchgate.netcambridge.org This anomalous red shift is proposed to be a consequence of the significant contribution of indirect electronic transitions in the nanostructured material. researchgate.netcambridge.org
Table 2: Estimated Band Gap Energies for CaS Nanoparticles (~3.2 nm diameter) This table is interactive. Click on headers to sort.
| Band Gap Type | Estimated Energy (eV) | Reference |
|---|---|---|
| Indirect | 4.135 ± 0.006 | researchgate.netcambridge.org |
| Direct | 0.403 ± 0.003 | researchgate.netcambridge.org |
Note: The reported values for the direct and indirect band gaps in the experimental study appear reversed from theoretical expectations, where the indirect gap is typically lower in energy for CaS. researchgate.netcambridge.orguclouvain.be
Analysis of Indirect Electronic Transitions and Phonon Coupling
This compound is an indirect band gap semiconductor. researchgate.netuclouvain.be In such materials, the minimum of the conduction band and the maximum of the valence band occur at different points in the crystal momentum space. Consequently, for an electron to be excited from the valence band to the conduction band by absorbing a photon, a simultaneous interaction with a phonon (a quantum of lattice vibration) is required to conserve momentum. nih.gov
This requirement of phonon assistance makes indirect transitions less probable than direct transitions. The optical absorption spectra in materials like CaS are therefore heavily influenced by the availability of phonon modes and the strength of the electron-phonon coupling. researchgate.netnih.govuprm.edu Theoretical calculations using the GW approximation place the indirect band gap of CaS at 4.28 eV. uclouvain.be The absorption process is directly linked to the dispersion of the phonon frequency, and the analysis of the absorption edge can provide information about the energy of the phonons involved in the transition. researchgate.netcambridge.org The strong absorption bands observed in the visible region of CaS nanostructures, which are absent in the bulk material, are attributed to a significant contribution from these indirect transitions, highlighting the critical role of phonon coupling in the optical properties of nanoscale CaS. researchgate.netcambridge.org
Advanced Applications and Emerging Research Frontiers of Calcium Sulfide
Calcium Sulfide (B99878) in Optoelectronic Devices and Display Technologies
Calcium sulfide (CaS) is a versatile inorganic compound that is increasingly recognized for its significant potential in the field of optoelectronics and display technologies. Its unique luminescent properties, particularly when doped with specific activators, make it a promising material for the development of next-generation light-emitting diodes (LEDs) and advanced display screens.
Development of this compound Nanocrystals for Light-Emitting Diodes (LEDs)
The synthesis and application of this compound nanocrystals, or quantum dots (QDs), represent a significant frontier in LED technology. cas.orgrsc.org These semiconductor nanocrystals have revolutionized displays by offering improved color accuracy and energy efficiency. cas.org When integrated into LEDs, CaS nanocrystals can act as color converters, absorbing light from a primary source (like a blue GaN-based LED) and re-emitting it at different wavelengths. rsc.orgresearchgate.net This process, known as down-conversion, is crucial for producing white light and a wide spectrum of colors. nih.gov
Research has focused on doping CaS with rare-earth elements like europium (Eu²⁺) and cerium (Ce³⁺) to tune its emission color across the visible spectrum. tsijournals.com For instance, Europium-doped CaS (CaS:Eu²⁺) is a well-known red-emitting phosphor. tsijournals.com The development of hybrid LEDs that combine CaS nanocrystals with materials like indium gallium nitride (InGaN) has shown promise, demonstrating efficient color conversion under low current injection conditions. rsc.orgresearchgate.net The efficiency and stability of these nanocrystal-based LEDs are key areas of ongoing research, with a focus on optimizing ligand replacement and nanocrystal morphology to enhance quantum yield and device lifetime. rsc.org
The potential advantages of using CaS and other sulfide-based nanocrystals in LEDs include:
High Color Purity: Quantum dots emit light in very narrow, specific bandwidths, leading to more saturated and purer colors. rsc.org
Tunable Emission: The color of light emitted by a quantum dot is dependent on its size, allowing for precise color engineering. rsc.org
Application in Advanced Display Screens and Phosphor Technologies
Beyond general LED lighting, this compound phosphors have significant applications in advanced display technologies. tsijournals.com Historically, CaS played a role as a phosphor in cathode ray tubes (CRTs), where it would emit light when struck by electrons to form images on the screen. acenet.edu While CRT technology has been largely superseded, the fundamental luminescent properties of CaS continue to be relevant.
In modern flat-panel displays, such as those based on thin-film electroluminescence (TFEL), CaS-based phosphors are investigated for their potential to create bright and efficient emitters. nju.edu.cnresearchgate.net Doping CaS with various elements allows for the creation of phosphors that emit different colors. For example, cerium-doped CaS (CaS:Ce) is a blue-green phosphor, while samarium (Sm) and dysprosium (Dy) doping can produce multiple emission bands in the visible spectrum. nju.edu.cnnanorh.comiaea.org
The key attributes of this compound in display and phosphor technologies include:
| Feature | Description | Citations |
| Luminescence | Emits light when excited by energy sources like electrons or photons. Doping with activators like Eu²⁺ and Ce³⁺ allows for tuning of the emission color. | tsijournals.comacenet.edu |
| Phosphorescence | Some doped CaS materials exhibit a long-lasting glow after the excitation source is removed, making them useful for "glow-in-the-dark" applications. | acenet.edu |
| Electroluminescence | The ability to emit light in response to an electric field makes CaS suitable for TFEL displays. | iaea.orgcapes.gov.brosti.gov |
Research in this area continues to focus on improving the luminance, efficiency, and stability of CaS-based phosphors for full-color display applications. nju.edu.cnresearchgate.net The development of quantum dot technology, which enhances color gamut and brightness, is a particularly promising avenue for the future of CaS in advanced displays. samsung.comwikipedia.org
Catalytic and Environmental Applications of this compound
This compound also demonstrates significant potential in various catalytic and environmental applications, primarily centered around the removal of pollutants and the recovery of valuable resources from industrial byproducts.
Catalysis for Heavy Metal Removal from Aqueous Systems
This compound is an effective agent for the removal of heavy metals from contaminated water. nanorh.comsputtertargets.net Its application in wastewater treatment is based on its ability to precipitate heavy metal ions. nanorh.com The mechanism of removal primarily involves chemisorption and ion exchange. nih.gov
When introduced into an aqueous system containing heavy metals like lead (Pb), cadmium (Cd), mercury (Hg), nickel (Ni), zinc (Zn), and copper (Cu), CaS can react with these metals to form insoluble metal sulfides. sputtertargets.netmdpi.com This process effectively removes the toxic metals from the solution. Research has shown that CaS-based adsorbents can have a high adsorption capacity for heavy metals. For instance, a dual-layer this compound-calcium carbonate-loaded biochar demonstrated a maximum adsorption capacity for cadmium ions of up to 386.4 mg/g. nih.gov
The primary mechanisms involved in heavy metal removal by this compound include:
Precipitation: Formation of highly insoluble metal sulfides. nih.gov
Ion Exchange: Exchange of calcium ions with heavy metal ions. nih.govmdpi.com
Chemisorption: Chemical bonding between the sulfide and the metal ions. nih.gov
Electrostatic Interaction: Attraction between the charged surface of the adsorbent and the metal ions. mdpi.com
Conversion of Industrial Byproducts (e.g., Gypsum Board) to Sulfur
A significant environmental application of this compound lies in its role as an intermediate in the recovery of elemental sulfur from industrial byproducts like phosphogypsum, a waste product from the fertilizer industry. cdc.govimwa.inforesearchgate.net The process generally involves two main stages:
Reduction of Gypsum to this compound: Gypsum (calcium sulfate) is thermally reduced to this compound (CaS). This reduction is often carried out at high temperatures (around 1100 °C) using a reducing agent like activated carbon. imwa.inforesearchgate.netajol.info Studies have demonstrated high CaS yields, with some reporting up to 96%. imwa.infoajol.inforesearchgate.net
Conversion of this compound to Sulfur: The produced CaS is then converted to elemental sulfur. One common method involves reacting the CaS slurry with carbon dioxide (CO₂) to generate hydrogen sulfide (H₂S) gas and calcium carbonate (CaCO₃). imwa.inforesearchgate.netnih.gov The H₂S gas can then be converted to elemental sulfur through processes like the Claus process. nih.gov
This process not only provides a method for managing gypsum waste but also recovers a valuable raw material in the form of sulfur. cdc.govresearchgate.net
Use as a Hydrogen Sulfide Scavenger in Industrial Processes
Hydrogen sulfide (H₂S) is a toxic, corrosive, and flammable gas commonly found in industrial gas streams, such as those in the petroleum and natural gas industries. nanorh.comgoogle.com this compound can be utilized as part of a process to remove H₂S from these gas streams.
One approach involves contacting the gas stream with an aqueous composition containing a calcium compound. This leads to the formation of CaS, effectively capturing the H₂S. google.com The CaS can then be oxidized to form calcium sulfate (B86663) or calcium sulfite (B76179). google.com In other systems, metal-based scavengers react with dissolved H₂S to form insoluble metal sulfides, and while specific commercial formulations vary, the principle of converting the hazardous H₂S gas into a stable solid is a key environmental application. acs.org The use of scavengers is critical for safety, preventing corrosion of equipment, and meeting regulatory requirements. lubrizol.com
in Next-Generation Materials Science
This compound (CaS) is actively being researched for its integration into cutting-edge materials, capitalizing on its unique optical and thermal properties.
Fabrication of Infrared Transparent Optical Ceramics (e.g., Calcium Lanthanum Sulfide Solid Solutions)
A significant area of development for this compound is in the creation of infrared (IR) transparent optical ceramics, particularly as a component of Calcium Lanthanum Sulfide (CaLa₂S₄ or CLS). purdue.edu These ceramics are promising for applications in demanding environments, such as aerospace, where materials for IR windows and domes must withstand extreme physical and thermal stresses. ucf.edupurdue.edu
CLS is a solid solution of this compound and lanthanum sulfide (La₂S₃). purdue.eduresearchgate.net It exhibits a cubic crystal structure, which makes it optically isotropic and thus suitable for polycrystalline optical components. hanrimwon.com One of the key advantages of CLS over traditionally used zinc sulfide (ZnS) is its extended transmission window in the long-wave infrared (LWIR) region, typically from 8 to 14 micrometers, compared to the 8-10 micrometer window of ZnS. purdue.edupurdue.edu This broader transparency range is critical for advanced thermal imaging and guidance systems. ucf.eduuniv-rennes.fr
The fabrication of high-quality CLS ceramics involves several steps. A common method begins with the synthesis of a precursor powder, which can be achieved by precipitating mixed carbonates from an aqueous solution of lanthanum and calcium nitrates. dtic.mil This powder is then sulfurized, often by heating in a flowing hydrogen sulfide (H₂S) atmosphere, to convert the carbonates into the sulfide solid solution. purdue.edudtic.milgoogle.com The resulting powder is then consolidated into a dense ceramic body through techniques like hot pressing or a combination of sintering and hot isostatic pressing (HIP). hanrimwon.comdtic.mil
Research has shown that the composition of the solid solution can be varied. For instance, materials with a higher ratio of lanthanum sulfide to this compound, such as a 90:10 molar ratio, have been a focus of recent studies. researchgate.netdtic.mil These compositional adjustments aim to optimize the optical and mechanical properties of the ceramic. researchgate.net
| Property | Zinc Sulfide (ZnS) | Calcium Lanthanum Sulfide (CLS) |
| IR Transmission Window | 8-10 µm purdue.edupurdue.edu | 8-14 µm purdue.edu |
| Mechanical Properties | Prone to degradation and failure under certain conditions purdue.edu | More favorable mechanical properties and resistance to erosion compared to ZnS purdue.edupurdue.edu |
| Fabrication | Chemical Vapor Deposition (CVD), Hot Pressing univ-rennes.fr | Powder synthesis followed by sintering and hot isostatic pressing hanrimwon.comdtic.mil |
Integration into High-Temperature Ceramics and Specialty Glasses
This compound's high melting point and thermal stability make it a valuable additive in the manufacturing of high-temperature ceramics and specialty glasses. sputtertargets.net In these applications, CaS can enhance the material's ability to withstand extreme heat and corrosive environments. sputtertargets.net
In the production of ceramics, the addition of this compound can contribute to the final product's strength and durability. This is particularly important for ceramics used in high-stress industrial equipment where resistance to both heat and wear is crucial. sputtertargets.net
For specialty glass manufacturing, this compound can act as a clarifying agent. sputtertargets.net It aids in the removal of impurities, leading to a higher quality glass with fewer defects and improved clarity. sputtertargets.net This is especially beneficial for optical glass and display screens where high transparency is paramount. sputtertargets.net The thermal resistance of CaS ensures it remains stable during the high-temperature processing of these materials. sputtertargets.net
Application in High-Tech Protective Coatings
This compound is increasingly being utilized in the formulation of high-tech protective coatings. sputtertargets.net Its inherent stability and resistance to wear make it an effective component for industrial coatings designed to protect machinery and equipment from corrosion, heat, and harsh environmental conditions. sputtertargets.net
These coatings are finding applications in demanding sectors such as aerospace, automotive, and manufacturing. sputtertargets.net By forming a durable protective layer, CaS-containing coatings can significantly extend the lifespan of critical components and reduce the need for frequent maintenance. sputtertargets.net Furthermore, coatings based on sulfur-containing compounds can impart hydrophobic and bactericidal properties to surfaces, offering protection against moisture and microbial growth. nanobuild.ru
Bio-Interfacial Research and Potential Biomedical Applications
The unique properties of this compound at the nanoscale have opened up new avenues of research into its interactions with biological systems, with a particular focus on potential biomedical applications.
Investigation of this compound Nanostructures' Interaction with Biological Systems
Research into the biomedical applications of this compound nanostructures is an emerging field. researchgate.netamericanelements.com For any nanomaterial to be considered for in-vivo use, it must be biocompatible, meaning it does not elicit a high degree of toxicity or harmful immune responses. nih.govgoogle.com this compound nanoparticles are being investigated with the expectation of good biocompatibility since calcium and sulfur are elements naturally present in the human body. google.com
Studies have explored the synthesis of CaS nanoparticles using various methods, including wet chemical co-precipitation and microwave-assisted techniques, to produce nanostructures with specific properties. google.comresearchgate.netresearchgate.net The interaction of these nanoparticles with biological environments is a key area of study. Once they enter a biological system, nanoparticles can interact with various components like plasma proteins and cell receptors. frontiersin.org The nature of these interactions is influenced by the nanoparticles' physical and chemical characteristics, such as size, shape, and surface properties. frontiersin.org
Cytotoxicity studies on cell lines, such as L929 fibroblast cells, have been conducted to assess the biocompatibility of CaS nanophosphors, with some findings suggesting they are biocompatible over a range of concentrations. researchgate.net The potential for these nanostructures to act as carriers for therapeutic agents is also being explored. nih.gov
Selective Inhibition of Cancer Cell Proliferation by this compound Nanoclusters: Mechanistic Studies
A particularly promising area of research is the selective cytotoxic effect of this compound nanoclusters on cancer cells. researchgate.netdigitellinc.com Studies have shown that CaS nanostructures can inhibit the growth of various cancer cell lines, including breast, skin, and lung cancer, with minimal impact on healthy cells. nih.govresearchgate.netresearchgate.net
The proposed mechanism for this selectivity is linked to the acidic microenvironment characteristic of many tumors. researchgate.netresearchgate.net It is hypothesized that in this acidic environment, CaS nanoclusters dissociate into calcium ions (Ca²⁺) and hydrogen sulfide (H₂S). nih.govresearchgate.netdigitellinc.com This localized release is thought to be a key factor in the selective anti-cancer activity.
The released Ca²⁺ can disrupt intracellular calcium homeostasis. An influx of extracellular calcium can lead to increased intracellular concentrations, triggering oxidative stress and potentially leading to cell death. nih.govresearchgate.net High levels of cytosolic calcium are known to induce apoptosis, often through the mitochondrial pathway. ajmb.org
Simultaneously, the released H₂S is also believed to play a role. researchgate.netresearchgate.net It is considered a gasotransmitter molecule that can interfere with cellular processes. researchgate.net Some studies suggest that H₂S can suppress the activity of enzymes like catalase, further contributing to oxidative stress, and can also facilitate the retention of Ca²⁺ within the cancer cells. researchgate.net The combined effect of increased intracellular Ca²⁺ and the actions of H₂S can lead to DNA damage and cell cycle arrest in cancer cells, ultimately inhibiting their proliferation. nih.govresearchgate.net For instance, in non-small-cell lung adenocarcinoma cells, CaS nanoclusters were found to cause an arrest in the G0/G1 and S phases of the cell cycle. nih.govresearchgate.net
| Step | Process | Cellular Effect |
| 1. Targeting | CaS nanoclusters accumulate in the acidic tumor microenvironment. researchgate.netresearchgate.net | - |
| 2. Dissociation | Nanoclusters dissociate into Ca²⁺ and H₂S. nih.govresearchgate.netdigitellinc.com | Localized release of active species. |
| 3. Ca²⁺ Influx | Increased extracellular Ca²⁺ leads to influx into cancer cells. nih.govresearchgate.net | Disruption of calcium homeostasis. nih.gov |
| 4. Oxidative Stress | Elevated intracellular Ca²⁺ and H₂S activity trigger the generation of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net | Increased cellular stress. |
| 5. Cellular Damage | ROS and disrupted signaling pathways lead to DNA damage. nih.govresearchgate.net | Inhibition of DNA repair mechanisms. researchgate.net |
| 6. Cell Cycle Arrest & Apoptosis | Damaged cells are arrested in the cell cycle (e.g., G0/G1 and S phases), leading to programmed cell death. nih.govresearchgate.net | Inhibition of cancer cell proliferation. researchgate.netresearchgate.net |
Studies on DNA Damage and Cell Cycle Modulation Induced by this compound Nanomaterials
Recent research has shed light on the genotoxic potential of this compound (CaS) nanomaterials, particularly in the context of cancer therapy. Studies have demonstrated that CaS nanoclusters can induce DNA damage and modulate the cell cycle in cancer cells, often with a degree of selectivity compared to healthy cells.
One of the key findings is that CaS nanostructures can lead to double-stranded DNA breakages. researchgate.netresearchgate.net This effect is not attributed to the nanoparticles themselves but rather to the increase in intracellular calcium ions (Ca²⁺) and reactive oxygen species (ROS) that occurs following the dissociation of the nanoclusters. researchgate.netresearchgate.net This process is notably pH-dependent, showing increased activity in the acidic microenvironment characteristic of tumors. researchgate.netresearchgate.net
The induction of DNA damage is a critical event that can trigger cellular responses such as cell cycle arrest. Research has shown that CaS nanoclusters can selectively arrest non-small-cell lung carcinoma (NSCLC) cells in the G0/G1 and S phases of the cell cycle, while having a minimal impact on the cell cycle of healthy lung fibroblasts. researchgate.netresearchgate.net This selective cell cycle arrest prevents the replication of damaged cancer cells, ultimately influencing their fate towards cell death pathways like mitotic catastrophe and necroptosis. researchgate.netresearchgate.net
The table below summarizes the key findings from studies on the effects of CaS nanomaterials on DNA and the cell cycle.
| Effect | Mechanism | Cell Type | Key Findings |
| DNA Damage | Increased intracellular Ca²⁺ and ROS leading to double-stranded DNA breaks. researchgate.netresearchgate.net | Non-small-cell lung carcinoma (NSCLC) cells. researchgate.netresearchgate.net | DNA damage is a primary cytotoxic mechanism. researchgate.netresearchgate.net |
| Cell Cycle Arrest | Disruption of genomic stability and prevention of replication of damaged cells. researchgate.net | NSCLC cells. researchgate.netresearchgate.net | Selective arrest in G0/G1 and S phases in cancer cells. researchgate.netresearchgate.net |
| Cell Fate | Influences decisions towards cell death, including mitotic catastrophe and necroptosis. researchgate.netresearchgate.net | Cancer cells. researchgate.netresearchgate.net | Limits DNA repair mechanisms in cancer cells. researchgate.netresearchgate.net |
These findings underscore the potential of CaS nanomaterials as agents that can exploit the unique physiological characteristics of cancer cells, such as their acidic microenvironment, to induce targeted DNA damage and cell cycle disruption.
Mechanisms of Calcium and Sulfide Ion Release in Biological Microenvironments
The therapeutic and biological effects of this compound (CaS) nanomaterials are intrinsically linked to the release of their constituent ions, calcium (Ca²⁺) and sulfide (S²⁻), within specific biological microenvironments. The dissociation of CaS is a critical step that initiates a cascade of cellular events.
The release of calcium and sulfide ions from CaS nanostructures is significantly influenced by the pH of the surrounding environment. In acidic conditions, such as those found in the tumor microenvironment, the dissolution of CaS is enhanced. researchgate.netresearchgate.net This leads to an increase in the local concentration of both Ca²⁺ and hydrogen sulfide (H₂S), the latter being formed from the protonation of sulfide ions. researchgate.netresearchgate.net
Calcium Ion Release and its Biological Consequences:
The release of Ca²⁺ from CaS nanoparticles disrupts the tightly regulated intracellular calcium homeostasis. nih.gov Under normal conditions, the concentration of free Ca²⁺ in the cytosol is kept at a very low level (around 100 nM), which is thousands of times lower than the extracellular concentration. nih.gov The influx of Ca²⁺ from the dissociation of CaS can lead to a state of "calcium overload." nih.gov
This elevated intracellular Ca²⁺ can trigger several downstream events:
Increased Cell Permeability: The accumulation of nanoparticles can increase the permeability of cancer cell membranes, facilitating further Ca²⁺ entry into the cell. researchgate.net
Mitochondrial Damage: Increased cytoplasmic calcium can lead to its uptake by mitochondria, which in turn can generate reactive oxygen species (ROS), cause mitochondrial damage, and activate apoptotic pathways. researchgate.net
Activation of Signaling Pathways: As a ubiquitous second messenger, Ca²⁺ is fundamental to processes like cell cycle control, differentiation, and cell death. researchgate.net The abnormal increase in its concentration can disrupt these signaling pathways. nih.gov
Sulfide Ion Release and its Biological Role:
The table below outlines the mechanisms of ion release and their subsequent biological implications.
| Ion | Release Mechanism | Biological Microenvironment | Consequences |
| Calcium (Ca²⁺) | Dissociation of CaS nanoparticles, enhanced in acidic pH. researchgate.netresearchgate.net | Tumor microenvironment (acidic). researchgate.netresearchgate.net | Disruption of calcium homeostasis, calcium overload, mitochondrial damage, activation of cell death pathways. nih.govresearchgate.net |
| Sulfide (S²⁻) / Hydrogen Sulfide (H₂S) | Dissociation of CaS nanoparticles, protonation to H₂S in acidic pH. researchgate.netresearchgate.net | Tumor microenvironment (acidic). researchgate.netresearchgate.net | Acts as a gaseous signaling molecule, contributes to the overall biological effect of the nanomaterial. researchgate.netresearchgate.net |
The controlled release of calcium and sulfide ions in specific biological microenvironments is a key feature of this compound nanomaterials, enabling their potential application in fields like targeted cancer therapy.
Future Directions and Challenges in Calcium Sulfide Research
The ongoing exploration of calcium sulfide (B99878) (CaS) is driven by its diverse existing and potential applications, ranging from luminescent materials to environmental remediation. datainsightsmarket.comsputtertargets.net However, realizing the full potential of CaS necessitates overcoming several research and development challenges. Future progress in this field will likely hinge on advancements in sustainable synthesis, sophisticated characterization, predictive modeling, tailored functionalization, and scalable industrial production.
Q & A
Q. What are the standard methods for synthesizing high-purity calcium sulfide in laboratory settings?
this compound (CaS) is typically synthesized via solid-state reactions between calcium carbonate (CaCO₃) and sulfur or hydrogen sulfide (H₂S) under controlled atmospheres. A common approach involves heating CaCO₃ with elemental sulfur at 900–1100°C in an inert environment (e.g., nitrogen or argon). Wet chemical methods, such as precipitation from calcium nitrate and sodium sulfide solutions, are also used but require rigorous purification to avoid oxide or sulfate impurities. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm phase purity .
Q. How can researchers validate the crystallographic and thermodynamic properties of this compound?
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides validated thermodynamic data for CaS, including enthalpy of formation (ΔH°f = -482 kJ/mol), entropy (S° = 56.5 J/mol·K), and heat capacity (Cp = 47.8 J/mol·K). Researchers should cross-reference experimental data (e.g., from differential scanning calorimetry or high-temperature XRD) with NIST benchmarks. Discrepancies may arise from impurities or non-stoichiometric compositions, necessitating iterative synthesis and characterization .
Q. What analytical techniques are essential for detecting trace impurities in this compound samples?
Inductively coupled plasma mass spectrometry (ICP-MS) and X-ray photoelectron spectroscopy (XPS) are recommended for quantifying trace metals (e.g., Fe, Mg) and surface oxidation products (e.g., CaSO₄). Fourier-transform infrared spectroscopy (FTIR) can identify sulfide oxidation intermediates like sulfite (SO₃²⁻). For bulk purity, thermogravimetric analysis (TGA) under inert and oxidizing atmospheres distinguishes CaS from CaSO₄ based on mass loss/gain profiles .
Advanced Research Questions
Q. How does the build-up of this compound affect the efficiency of carbonation cycles in CO₂ capture systems?
In calcium looping for CO₂ capture, CaS accumulation occurs during repeated carbonation (CaO + CO₂ → CaCO₃) and calcination (CaCO₃ → CaO + CO₂) cycles. Sulfide formation reduces active CaO sites, lowering CO₂ uptake capacity. To mitigate this, researchers must optimize process parameters:
- Temperature : Maintain calcination below 950°C to limit CaS formation via sulfur impurities in flue gas.
- Cycle Number : Monitor sulfide content after each cycle using TGA coupled with mass spectrometry (TGA-MS) to track SO₂ release.
- Sorbent Modification : Doping CaO with MgO or Al₂O₃ improves sulfation resistance .
Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?
Discrepancies in ΔH°f or phase diagrams often stem from non-equilibrium synthesis conditions. Researchers should:
Q. How can this compound’s reactivity with atmospheric moisture be controlled in air-sensitive experiments?
CaS hydrolyzes to Ca(OH)₂ and H₂S in humid environments. To prevent this:
- Use gloveboxes with <1 ppm O₂/H₂O for sample handling.
- Coat CaS particles with hydrophobic materials (e.g., carbon layers via chemical vapor deposition).
- Characterize hydrolysis kinetics using in situ Raman spectroscopy under controlled humidity .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing variability in this compound synthesis yields?
Multivariate regression models (e.g., response surface methodology) can correlate synthesis parameters (temperature, precursor ratios) with product purity. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) identify significant variables. Replicate experiments (n ≥ 5) are critical due to the sensitivity of sulfide reactions to trace impurities .
Q. How should researchers address conflicting spectroscopic data in this compound studies?
Contradictions in XRD or FTIR results may arise from amorphous phases or surface contamination. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
